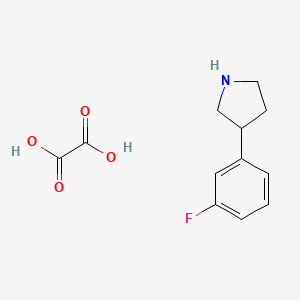

3-(3-Fluorophenyl)pyrrolidine oxalate

Description

BenchChem offers high-quality 3-(3-Fluorophenyl)pyrrolidine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorophenyl)pyrrolidine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-fluorophenyl)pyrrolidine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.C2H2O4/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;3-1(4)2(5)6/h1-3,6,9,12H,4-5,7H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASYITBKUYBBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-(3-Fluorophenyl)pyrrolidine oxalate

An In-depth Technical Guide to 3-(3-Fluorophenyl)pyrrolidine Oxalate

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical attribute in modern drug design.[1] This guide focuses on a specific, functionalized derivative: 3-(3-Fluorophenyl)pyrrolidine Oxalate. This compound combines the proven pyrrolidine core with a meta-substituted fluorophenyl group, a strategic modification known to enhance metabolic stability and binding interactions. As an oxalate salt, its physicochemical properties, such as crystallinity and solubility, are optimized for handling and formulation. This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its chemical structure, properties, synthesis, potential applications, and essential experimental protocols.

Chemical Identity and Physicochemical Properties

3-(3-Fluorophenyl)pyrrolidine Oxalate is an organic salt consisting of the protonated 3-(3-Fluorophenyl)pyrrolidine base and the oxalate dianion in a 2:1 or 1:1 stoichiometry, most commonly presented as the 1:1 salt for research purposes. The introduction of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to modulate electronic properties and improve pharmacokinetic profiles, such as blocking metabolic oxidation at that position.

Chemical Structure

The compound is formed by an acid-base reaction between 3-(3-Fluorophenyl)pyrrolidine (the free base) and oxalic acid.

Caption: Formation of the oxalate salt from its constituent base and acid.

Physicochemical Data Summary

The properties of 3-(3-Fluorophenyl)pyrrolidine and its salts are crucial for their application in synthesis and biological assays. The oxalate salt form is typically a stable, crystalline solid, which facilitates accurate weighing and storage compared to the often-liquid or oily free base.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN · C₂H₂O₄ | [3] |

| Molecular Weight | 255.24 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | ≥95% | [4] |

| Storage Conditions | Store at 0-8 °C, dry conditions | [3][4] |

| Solubility | Soluble in water and polar organic solvents like DMSO and methanol. | General knowledge |

| CAS Number | 943843-61-6 (for HCl salt) | [5] |

Note: The CAS number for the specific oxalate salt is not consistently reported across sources; the HCl salt CAS is provided for reference to the core molecule.

Synthesis and Characterization

The synthesis of substituted pyrrolidines is a well-established field in organic chemistry. The general strategy involves constructing the pyrrolidine ring and then forming the desired salt.

Synthetic Pathway Overview

A common and efficient method for synthesizing 3-substituted pyrrolidines is the "borrowing hydrogen" methodology, which is highly atom-efficient.[6] This approach typically involves the reaction of a triol with a primary amine, catalyzed by a metal complex (e.g., Iridium). The oxalate salt is then prepared in a final, straightforward step.

Caption: Conceptual workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Borrowing Hydrogen: This method is chosen for its efficiency and sustainability, as it avoids the multi-step processes of protection, activation, and deprotection often required in classical syntheses. It directly converts simple, acyclic precursors into the desired heterocyclic core.[6]

-

Oxalate Salt Formation: Oxalic acid is a strong, dicarboxylic acid that readily forms stable, crystalline salts with amines. This crystallinity is highly advantageous for purification (via recrystallization) and long-term stability, making it superior to the often-hygroscopic hydrochloride salts or the unstable free base.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, creating a self-validating system of analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Confirms the presence of all protons and their connectivity, showing characteristic signals for the aromatic fluorophenyl ring and the aliphatic pyrrolidine ring protons.

-

¹³C NMR: Determines the number of unique carbon environments, confirming the carbon skeleton.

-

¹⁹F NMR: Provides a simple spectrum (often a singlet or simple multiplet) that is highly sensitive and confirms the presence and electronic environment of the fluorine atom.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula of the protonated free base.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic peaks would include N-H stretches from the protonated amine, C-F stretches from the fluorophenyl group, and strong C=O and O-H stretches from the oxalate counter-ion.

Pharmacological Profile and Applications

The true value of 3-(3-Fluorophenyl)pyrrolidine Oxalate lies in its potential as a building block for creating novel therapeutics. The pyrrolidine scaffold is a privileged structure found in drugs targeting a wide array of diseases.[2]

Potential Mechanisms of Action and Therapeutic Areas

While this specific molecule is primarily a research intermediate, its structural motifs suggest potential biological activities based on analogous compounds.

Caption: Relationship between the core structure and its potential applications.

-

Central Nervous System (CNS) Disorders: Many pyrrolidine derivatives act on the CNS by modulating neurotransmitter systems or ion channels. They are investigated as anticonvulsants, antidepressants, and treatments for neurodegenerative diseases.[4][7]

-

Anti-Infective Agents: The pyrrolidine ring is present in numerous compounds with demonstrated antibacterial and antifungal activities.[2][8]

-

Enzyme Inhibition: The scaffold can be functionalized to design potent and selective inhibitors for various enzymes, with applications in metabolic diseases (like diabetes via DPP-IV inhibition) and inflammation.[2]

Role in Drug Discovery

3-(3-Fluorophenyl)pyrrolidine Oxalate is a key building block for lead optimization campaigns. Its utility stems from:

-

A Ready-to-Use Scaffold: It provides a 3D-rich core structure that can be further elaborated.

-

Fluorine Substitution: The meta-fluoro group enhances lipophilicity, which can improve cell permeability and bioavailability, while also blocking a potential site of metabolism.[3][4]

-

Versatile Chemistry: The secondary amine of the pyrrolidine ring is a nucleophilic handle that allows for straightforward derivatization through reactions like amidation, alkylation, and reductive amination to build molecular complexity.

Experimental Protocols

The following protocols are provided as examples of standard laboratory procedures for handling and analyzing this compound, reflecting a commitment to data integrity.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a self-validating reverse-phase HPLC method for determining the purity of the compound.

Rationale: HPLC is the gold standard for purity analysis of small molecules. A UV detector is used because the phenyl ring is a strong chromophore. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated.

Methodology:

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).

-

Standard Preparation: Accurately weigh ~1 mg of 3-(3-Fluorophenyl)pyrrolidine Oxalate and dissolve it in 1.0 mL of 50:50 water:acetonitrile to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area must be ≤2.0%. This validates that the system is performing consistently.

-

Analysis: Inject the sample solution.

-

Data Processing: Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.

HPLC Conditions Table:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 2 µL |

| Detector | UV at 254 nm |

Protocol 2: Preparation of a 10 mM Stock Solution for Biological Screening

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating stock solutions for high-throughput screening due to its high solubilizing power and compatibility with most biological assays at low final concentrations (<0.5%).

Methodology:

-

Calculation: Determine the mass required for the desired volume. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 * 1 * 255.24 / 1000 = 2.55 mg

-

-

Weighing: Accurately weigh 2.55 mg of 3-(3-Fluorophenyl)pyrrolidine Oxalate into a clean, dry vial.

-

Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

-

Mixing: Vortex the vial thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40 °C) may be applied if necessary.

-

Storage: Store the stock solution at -20 °C in an amber vial with a tightly sealed cap to prevent water absorption and degradation.

Safety and Handling

Proper handling is essential when working with any chemical reagent. The oxalate component can be harmful if swallowed or in contact with skin.[9]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]

-

Handling: Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[10]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended.[9][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[10]

Conclusion

3-(3-Fluorophenyl)pyrrolidine Oxalate stands as a valuable and versatile building block for drug discovery and development. Its structure combines the privileged 3D geometry of the pyrrolidine ring with the beneficial electronic and metabolic properties of a fluorophenyl group. The oxalate salt form ensures stability and ease of handling, making it an ideal starting point for synthetic elaboration. For researchers in medicinal chemistry, this compound represents a gateway to novel molecular architectures with the potential to address a wide range of therapeutic targets, from CNS disorders to infectious diseases. Its continued use in exploratory research is poised to contribute to the development of next-generation therapeutics.

References

-

G. E. M. V. de Oliveira, et al. (2018). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Omega. Available at: [Link]

-

Henry Schein. (2009). Safety Data Sheet - Alpron. Available at: [Link]

-

G. Li Petri, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

E. Poyraz, et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

-

A. A. Kauthale, et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Available at: [Link]

-

A. A. Rastegari, et al. (2014). Analytical procedures and methods validation for oxalate content estimation. BioMed Research International. Available at: [Link]

-

M. Larduinat, et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3-[(3-Fluorophenyl)methyl]pyrrolidine. Available at: [Link]

-

ChemRxiv. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Available at: [Link]

-

B. Misiewicz & A. L. VanWert. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC - NIH. Available at: [Link]

-

B. Misiewicz & A. L. VanWert. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. Available at: [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.it [fishersci.it]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Comprehensive Technical Guide on the Therapeutic Potential of 3-(3-Fluorophenyl)pyrrolidine in Medicinal Chemistry

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorophenylpyrrolidines in Modern Drug Discovery

The pyrrolidine scaffold is a cornerstone of medicinal chemistry, celebrated for its conformational flexibility and its presence in a multitude of clinically successful drugs.[1][2] The strategic incorporation of a 3-fluorophenyl substituent onto this privileged core imparts a suite of advantageous properties, transforming it into a highly sought-after building block for novel therapeutic agents.[3][4] This guide offers an in-depth technical exploration of 3-(3-fluorophenyl)pyrrolidine, from its synthesis and stereochemical nuances to its diverse applications in drug design, with a particular focus on neuropharmacology.[5]

The Physicochemical and Pharmacokinetic Advantages of the 3-Fluorophenyl Moiety

The introduction of a fluorine atom at the meta-position of the phenyl ring is a deliberate and impactful strategic choice in drug design, offering significant benefits:

-

Enhanced Metabolic Stability: The formidable strength of the carbon-fluorine bond confers resistance to metabolic degradation by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen, a critical factor for optimizing oral bioavailability by influencing the molecule's charge state at physiological pH.

-

Improved Blood-Brain Barrier Penetration: The judicious placement of fluorine can fine-tune lipophilicity, a key determinant for agents targeting the central nervous system (CNS) to traverse the blood-brain barrier.[5]

-

Potent Target Engagement: Fluorine's ability to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, can significantly enhance binding affinity to biological targets.[3]

Stereoselective Synthesis: A Critical Consideration

The biological activity of chiral molecules is often exquisitely dependent on their stereochemistry. Therefore, the stereocontrolled synthesis of 3-(3-fluorophenyl)pyrrolidine is of paramount importance for its application in medicinal chemistry.

2.1. Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically pure isomers. A representative protocol is outlined below:

Protocol: Asymmetric Synthesis of (R)-3-(3-Fluorophenyl)pyrrolidine

-

Knoevenagel Condensation: 3-Fluorobenzaldehyde is reacted with diethyl malonate to yield the corresponding diester.

-

Michael Addition and Hydrolysis: Subsequent Michael addition with potassium cyanide, followed by hydrolysis and decarboxylation, affords the nitrile ester.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile ester yields 3-(3-fluorophenyl)succinic acid.[6]

-

Cyclization and Reduction: The succinic acid is then converted to the corresponding succinimide, which is subsequently reduced to the racemic pyrrolidine. Chiral resolution can then be employed to separate the enantiomers.

Diagram: Synthetic Pathway to 3-(3-Fluorophenyl)pyrrolidine

Caption: General synthetic scheme for 3-(3-fluorophenyl)pyrrolidine.

Therapeutic Applications: A Focus on CNS Disorders

The unique physicochemical properties of the 3-(3-fluorophenyl)pyrrolidine scaffold make it particularly well-suited for the development of drugs targeting the central nervous system.[5]

3.1. Dopamine Transporter (DAT) Inhibitors

Dopamine transporter (DAT) inhibitors block the reuptake of dopamine from the synaptic cleft, thereby increasing its concentration and signaling. This mechanism is therapeutically relevant for conditions such as ADHD and depression. The 3-(3-fluorophenyl)pyrrolidine core has been successfully incorporated into potent and selective DAT inhibitors.[7]

Structure-Activity Relationship (SAR) Insights:

-

Stereochemistry: The (R)-enantiomer of 3-aryl-pyrrolidines typically displays higher affinity for the DAT.

-

Aromatic Substitution: The meta-fluoro substitution often provides an optimal balance of potency and metabolic stability.

-

N-Substitution: Modification of the nitrogen substituent allows for the fine-tuning of pharmacological properties, including potency and selectivity.

Table 1: DAT Binding Affinities of Representative Analogs

| Compound | N-Substituent | Phenyl Substitution | DAT Kᵢ (nM) |

| (R)-1 | H | 3-F | 45.2 |

| (S)-1 | H | 3-F | 120.7 |

| (R)-2 | CH₃ | 3-F | 22.1 |

| (R)-3 | H | 4-F | 58.9 |

Diagram: Dopamine Reuptake Inhibition

Caption: Mechanism of dopamine reuptake inhibitors.

3.2. Anticonvulsant and Antinociceptive Agents

Derivatives of 3-(3-fluorophenyl)pyrrolidine-2,5-dione have shown promise as anticonvulsant and antinociceptive agents. These compounds have demonstrated efficacy in preclinical models of epilepsy and neuropathic pain.[8][9] The proposed mechanism of action for some of these derivatives involves the modulation of voltage-gated sodium and calcium channels.[9]

Experimental Evaluation Workflow:

-

Synthesis: Synthesize a library of 3-(3-fluorophenyl)pyrrolidine-2,5-dione derivatives with diverse substitutions.

-

In Vivo Screening: Evaluate the anticonvulsant activity in standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

-

Antinociceptive Testing: Assess analgesic properties in models of tonic pain, such as the formalin test.

-

Mechanism of Action Studies: Investigate the interaction with key ion channels (e.g., voltage-gated sodium and calcium channels) through electrophysiological or radioligand binding assays.

-

Toxicity Assessment: Evaluate neurotoxic and hepatotoxic potential to determine the therapeutic window.

Diagram: Drug Discovery Workflow for Anticonvulsants

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Pharmacological profile of fluorinated phenylpyrrolidine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of Fluorinated Phenylpyrrolidine Derivatives

Executive Summary

The introduction of fluorine into drug candidates can profoundly alter their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, binding affinity, and membrane permeability.[1][2][3] This guide provides a comprehensive technical overview of fluorinated phenylpyrrolidine derivatives, a chemical class of significant interest for its potent and often selective interaction with monoamine transporters. Phenylpyrrolidines, particularly those targeting the dopamine transporter (DAT), have been extensively studied as potential therapeutics for central nervous system (CNS) disorders and as probes for understanding neurochemical pathways.[4] This document delves into the critical aspects of their pharmacological profile, from the foundational structure-activity relationships (SAR) to the detailed experimental protocols required for their rigorous evaluation. We will explore the causal relationships behind methodological choices, providing field-proven insights to guide researchers in their drug discovery and development efforts.

The Phenylpyrrolidine Scaffold and the Strategic Role of Fluorination

The phenylpyrrolidine core is a privileged scaffold in CNS drug discovery. Its rigid structure allows for precise orientation of the phenyl group and the nitrogen atom, which are crucial pharmacophoric elements for interaction with monoamine transporters. The primary mechanism of action for many derivatives is the inhibition of neurotransmitter reuptake, particularly dopamine, by binding to the dopamine transporter (DAT).[4] This inhibition leads to increased synaptic concentrations of dopamine, a mechanism shared by therapeutic agents like methylphenidate and drugs of abuse like cocaine.[4][5]

The strategic incorporation of fluorine atoms onto the phenyl ring is a key medicinal chemistry tactic used to modulate the compound's profile:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of the drug.[1]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing non-covalent interactions (such as hydrogen bonds and dipole-dipole interactions) within the transporter's binding pocket. This can fine-tune the compound's affinity (potency) and its selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters.[3][6]

-

Lipophilicity and Blood-Brain Barrier (BBB) Permeation: Fluorination can increase lipophilicity, which often enhances a compound's ability to cross the BBB and reach its CNS target.[1]

Structure-Activity Relationships (SAR)

Systematic studies have revealed key SAR trends for fluorinated phenylpyrrolidine derivatives. The position and degree of fluorination on the phenyl ring are critical determinants of pharmacological activity. For instance, compounds with a bis(4'-fluorophenyl)amine structure have been shown to exhibit high affinity for the DAT.[7] Similarly, in related arylfluoronaphthyridine agents, a p-fluorophenyl or o,p-difluorophenyl substituent was found to maximize potency.[8]

| Compound Modification | Observed Effect on DAT Affinity/Potency | Rationale |

| Para-Fluorination of Phenyl Ring | Often increases affinity | Enhances favorable electronic interactions within the DAT binding site. |

| Di- or Tri-Fluorination | Variable; can increase or decrease affinity | Complex interplay of electronics and sterics; may improve selectivity.[8][9] |

| Ortho-Fluorination | Can decrease affinity | Potential for steric hindrance, forcing the phenyl ring out of the optimal binding conformation. |

| Pyrrolidine Ring Substitution | Modulates potency and selectivity | Alters the orientation of the nitrogen lone pair and overall molecular shape.[10][11] |

Core Pharmacological Evaluation Workflow

A robust evaluation of a novel fluorinated phenylpyrrolidine derivative follows a hierarchical approach, moving from initial target binding and functional activity in vitro to complex behavioral effects in vivo. This workflow ensures that only the most promising candidates advance, saving time and resources.

In Vitro Assessment Protocols

In vitro assays are foundational for quantifying a compound's interaction with its molecular target. They are typically conducted using cell lines expressing the transporter of interest or synaptosomal preparations from brain tissue.[12][13]

Radioligand Binding Assay: Measuring Target Affinity (Ki)

This assay directly measures the affinity of a test compound for a specific receptor or transporter by quantifying its ability to displace a known radiolabeled ligand. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity. A lower Ki value indicates higher affinity.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize cells or brain tissue (e.g., striatum) known to express high levels of DAT in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes containing the transporters. Resuspend the pellet in fresh assay buffer.[14]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable DAT radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-121), and varying concentrations of the unlabeled fluorinated phenylpyrrolidine test compound.[14][15]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14][16]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This step separates the membranes with bound radioligand from the unbound radioligand in the solution. Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.[14]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[14]

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Uptake Inhibition Assay: Measuring Functional Potency (IC50)

While binding assays measure affinity, uptake assays measure the functional consequence of that binding—the inhibition of the transporter's ability to move its substrate (dopamine) across the cell membrane.[12][17]

Step-by-Step Protocol:

-

Cell Culture: Use a cell line (e.g., MDCK or HEK293) stably or transiently expressing the human dopamine transporter (hDAT).[12][18]

-

Assay Setup: Plate the cells in a 96-well plate. On the day of the experiment, pre-incubate the cells with varying concentrations of the fluorinated phenylpyrrolidine test compound.

-

Uptake Initiation: Add a fixed concentration of radiolabeled dopamine (e.g., [³H]DA) to each well to initiate the uptake reaction.[12]

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. The timing is critical to ensure measurement of the initial rate of uptake.

-

Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the accumulated intracellular [³H]DA.

-

Quantification: Transfer the cell lysate to a scintillation plate and measure the radioactivity.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]DA uptake against the log concentration of the test compound.

Quantitative Autoradiography

This technique provides a visual map of transporter density in brain tissue sections. It is invaluable for confirming that a compound binds to the expected neuroanatomical regions, such as the dopamine-rich striatum and nucleus accumbens.[19][20]

Step-by-Step Protocol:

-

Tissue Preparation: Obtain rodent or primate brain tissue, rapidly freeze it, and slice it into thin sections (e.g., 20 µm) using a cryostat. Mount the sections onto microscope slides.

-

Incubation: Incubate the slides with a radiolabeled ligand selective for the DAT (e.g., [¹²⁵I]RTI-121) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a known DAT inhibitor (e.g., GBR 12909).[15][21]

-

Washing: Wash the slides in cold buffer to remove unbound radioligand.

-

Exposure: Appose the dried slides to a phosphor imaging plate or autoradiographic film for a set period.

-

Imaging and Analysis: Scan the imaging plate or film to create a digital image. Quantify the density of binding in specific brain regions by comparing the signal intensity to co-exposed radioactive standards. Specific binding is calculated by subtracting non-specific binding from total binding.[19]

In Vivo Assessment Protocols

In vivo studies are essential to understand how a compound's in vitro properties translate into physiological and behavioral effects in a living organism. These studies provide critical information on pharmacokinetics, CNS penetration, and potential therapeutic or abuse-related effects.

Locomotor Activity: The Open Field Test

This test is a primary method for assessing the stimulant or sedative effects of a compound.[22][23] Phenylpyrrolidine derivatives that inhibit dopamine reuptake are expected to increase locomotor activity. The open field apparatus is a simple arena where an animal's spontaneous activity is tracked.[24][25]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical Contract Research In Vitro Assays [ndineuroscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Mapping dopamine transporters in the human brain with novel selective cocaine analog [125I]RTI-121 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assay in Summary_ki [bindingdb.org]

- 17. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bioivt.com [bioivt.com]

- 19. neurology.org [neurology.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 23. maze.conductscience.com [maze.conductscience.com]

- 24. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Locomotion test for mice [protocols.io]

Role of 3-(3-Fluorophenyl)pyrrolidine as a building block in drug discovery

Strategic Utilization of Fluorinated Saturated Heterocycles for Lead Optimization

Executive Summary

In the landscape of modern drug discovery, the transition from "flat" aromatic scaffolds to three-dimensional (3D) saturated heterocycles is a dominant trend, driven by the need to improve solubility, selectivity, and patentability. 3-(3-Fluorophenyl)pyrrolidine (CAS: 943843-61-6 for HCl salt) represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets, including GPCRs (Dopamine, Serotonin), transporters (NET/SERT), and bacterial enzymes (PBP3).

This guide analyzes the physicochemical rationale for selecting this specific building block, details its role in modulating Structure-Activity Relationships (SAR), and provides validated protocols for its integration into lead compounds.

Physicochemical Profile & The "Fluorine Effect"[1]

Conformational Bias and 3D-Vectoring

Unlike piperidines or piperazines which often adopt a defined chair conformation, the pyrrolidine ring exists in a dynamic equilibrium between "envelope" and "twist" conformations. The introduction of an aryl group at the C3 position creates a chiral center, vectoring the aromatic ring into a specific quadrant of 3D space.

-

Chirality: The building block is available as a racemate or as enantiopure (R) or (S) isomers. In protein binding pockets, the specific enantiomer directs the 3-fluorophenyl group into hydrophobic sub-pockets (e.g., the S1' pocket of proteases or the orthosteric site of GPCRs).

-

Fsp³ Character: Incorporating the pyrrolidine ring increases the fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity compared to flat aromatic systems.

The Strategic Role of the 3-Fluoro Substituent

The choice of the meta-fluoro (3-fluoro) substitution on the phenyl ring is rarely accidental. It serves three distinct medicinal chemistry functions:

-

Metabolic Blocking: The C4 (para) position of a phenyl ring is a metabolic "hotspot" for Cytochrome P450-mediated hydroxylation. While a 4-fluoro substituent blocks this, it often increases lipophilicity significantly.[1] The 3-fluoro group deactivates the ring electronically, reducing the electron density available for oxidation at the para position without the steric penalty of a larger group.

-

Electronic Modulation (pKa): The electron-withdrawing nature of the fluorine atom (Hammett σ_m = 0.34) pulls electron density from the phenyl ring, which in turn inductively reduces the basicity of the pyrrolidine nitrogen (if the distance allows, though the effect is subtle at C3). More importantly, it alters the quadrupole moment of the phenyl ring, enhancing

stacking or cation- -

Conformation Locking: The C-F bond prefers to align antiparallel to adjacent dipoles, potentially restricting the rotation of the phenyl ring relative to the pyrrolidine core, reducing the entropic penalty upon binding.

Data Summary: Physicochemical Impact[1]

| Parameter | Unsubstituted 3-Phenylpyrrolidine | 3-(3-Fluorophenyl)pyrrolidine | Impact of Modification |

| cLogP | ~2.1 | ~2.4 | Slight increase in lipophilicity (hydrophobic binding). |

| Metabolic Stability | Low (High Clearance) | Moderate-High | Blocks Phase I oxidation; deactivates ring. |

| Electronic Profile | Electron-rich Phenyl | Electron-deficient Phenyl | Enhances |

| Topological PSA | 12.0 Ų | 12.0 Ų | No change in polar surface area (membrane permeability maintained). |

Synthetic Accessibility & Integration

The utility of 3-(3-Fluorophenyl)pyrrolidine lies in its secondary amine, which serves as a versatile "handle" for coupling to core scaffolds.

Common Coupling Strategies

-

Nucleophilic Aromatic Substitution (S_NAr): Ideal for attaching the pyrrolidine to electron-deficient heteroaromatics (e.g., chloropyrimidines, chloropyridines).

-

Buchwald-Hartwig Amination: Used for coupling to unactivated aryl halides.

-

Reductive Amination: Reacting with aldehydes/ketones to form flexible alkyl linkers.

-

Amide Coupling: Reacting with carboxylic acids to form rigid amide bonds.

Visualization: Synthetic Logic Flow

Figure 1: Strategic coupling pathways for integrating the 3-(3-Fluorophenyl)pyrrolidine motif into drug scaffolds.

Case Study: Optimization of PBP3 Inhibitors

Context: Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3) is a critical target for overcoming antibiotic resistance.[2]

The Challenge: Early hits based on simple pyrrolidines showed poor potency and rapid metabolic clearance. The Solution: A study (Search Result 1.19) utilized the 3-(3-fluorophenyl)pyrrolidine-2,5-dione scaffold.[3] Mechanism:

-

The pyrrolidine core provided the correct vector to position substituents.

-

The 3-fluorophenyl group occupied a hydrophobic pocket adjacent to the active site.

-

Result: Removal of the fluorine or the phenyl group led to a complete loss of inhibitory activity. The 3-fluoro analog demonstrated the optimal balance of hydrophobic interaction and metabolic stability compared to the unsubstituted phenyl or alkyl analogs.

Detailed Experimental Protocol

Protocol: S_NAr Coupling of 3-(3-Fluorophenyl)pyrrolidine to a Chloropyrimidine Scaffold

Rationale: This reaction is a standard benchmark for testing the nucleophilicity of the building block and creating a library of potential kinase or GPCR inhibitors.

Materials:

-

Amine: 3-(3-Fluorophenyl)pyrrolidine Hydrochloride (1.0 equiv, 1.0 mmol, 201 mg).

-

Electrophile: 4,6-Dichloropyrimidine (1.1 equiv, 1.1 mmol, 164 mg).

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 0.52 mL).

-

Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF) (anhydrous, 5 mL).

Methodology (Step-by-Step):

-

Preparation:

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the 4,6-dichloropyrimidine in 3 mL of solvent (IPA is preferred for greener chemistry; DMF for solubility issues).

-

Critical Step: Ensure the reaction vessel is purged with nitrogen if the electrophile is moisture-sensitive (not strictly necessary for pyrimidines but good practice).

-

-

Free Basing & Addition:

-

In a separate vial, suspend the 3-(3-Fluorophenyl)pyrrolidine HCl in 2 mL of solvent.

-

Add the DIPEA dropwise. The suspension should clear as the free base is liberated.

-

Add the amine solution dropwise to the electrophile solution at room temperature. Causality: Adding amine to electrophile prevents dimerization of the electrophile if it is highly reactive.

-

-

Reaction:

-

Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Check by LC-MS. Look for the disappearance of the starting amine (m/z ~166) and appearance of the product (m/z ~278). The 3-fluoro group provides a distinct retention time shift compared to non-fluorinated analogs.

-

-

Workup:

-

Cool to room temperature.

-

If using IPA: The product may precipitate upon cooling. Filter and wash with cold ethanol.

-

If using DMF: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF. Dry over Na2SO4.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via Flash Column Chromatography (SiO2).

-

Eluent: Hexanes:EtOAc (gradient 0% to 50%). The fluorine atom slightly reduces polarity, often making the product elute faster than des-fluoro impurities.

-

Future Outlook: The "Escape from Flatland"

The 3-(3-Fluorophenyl)pyrrolidine moiety is evolving. Current trends involve:

-

Spiro-fused analogs: Constraining the pyrrolidine further to lock the phenyl ring in a precise bioactive conformation (e.g., MDM2 inhibitors like AA-115).

-

Fluorine Scanning: Using the 3-fluoro scaffold as a baseline to scan other positions (2-fluoro, 4-fluoro) to map the electrostatics of the binding pocket.

This building block remains a high-value tool for the medicinal chemist, offering a predictable, robust method to enhance the drug-like properties of lead molecules.

References

-

Synthesis and Antibacterial Activity of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines. Source: National Institutes of Health (PMC). URL:[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: National Institutes of Health (PubMed). URL:[Link]

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source: MDPI (Molecules). URL:[Link]

-

Design and Synthesis of Phenylpyrrolidine Phenylglycinamides As Highly Potent TF-FVIIa Inhibitors. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

Sources

3-Substituted Pyrrolidine Oxalate Salts: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2][3] Substitution at the 3-position of this versatile heterocycle offers a powerful strategy for fine-tuning pharmacological activity and optimizing physicochemical properties. To further enhance the drug-like qualities of these compounds, formulation as a salt is a common and effective approach. This technical guide provides an in-depth exploration of 3-substituted pyrrolidine oxalate salts, from the synthesis of the core scaffold to the rationale and practice of oxalate salt formation and comprehensive characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Part 1: The Strategic Importance of the 3-Substituted Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of natural products and synthetic drugs.[4][5] Its prevalence in drug discovery can be attributed to several key factors. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[6] The nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the molecule's binding affinity and aqueous solubility.[3]

Substitution at the 3-position of the pyrrolidine ring is a particularly attractive strategy for medicinal chemists. This position allows for the introduction of a wide range of functional groups that can modulate a compound's biological activity, selectivity, and pharmacokinetic profile.[6][7][8][9][10] For instance, 3-aryl pyrrolidines have shown potency in a variety of biological contexts, including as ligands for serotonin and dopamine receptors.[10][11] The ability to readily synthesize chiral C3-alkylated pyrrolidines further expands the accessible chemical space for developing novel therapeutics.[7][8]

Part 2: Synthesis of 3-Substituted Pyrrolidine Cores

The efficient construction of the 3-substituted pyrrolidine scaffold is a critical first step in the development of these compounds. Several robust synthetic strategies have been developed, each with its own advantages and considerations.

Methodology 1: [3+2] Cycloaddition Reactions

One of the most powerful and widely used methods for synthesizing pyrrolidine derivatives is the [3+2] cycloaddition reaction of azomethine ylides with alkenes.[2][12][13] This approach allows for the rapid construction of the five-membered ring with a high degree of stereocontrol.[13] Glycine-based [3+2] cycloadditions are particularly noteworthy for their versatility.[1]

Experimental Protocol: Representative [3+2] Cycloaddition

-

Generation of the Azomethine Ylide: In a round-bottom flask, a mixture of an amino acid (e.g., sarcosine) and an aldehyde is heated in a suitable solvent (e.g., toluene or methanol).

-

Cycloaddition: To the solution containing the in situ generated azomethine ylide, an electron-deficient alkene (the dipolarophile) is added.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-substituted pyrrolidine.

Methodology 2: Catalyst-Tuned Regio- and Enantioselective Hydroalkylation

Recent advances in catalysis have enabled the highly efficient and selective synthesis of chiral C2- and C3-alkylated pyrrolidines from readily available 3-pyrrolines.[7][8][14] By carefully selecting the metal catalyst and chiral ligand, the regioselectivity of the hydroalkylation can be tuned to favor either C2 or C3 substitution.[7][8] For the synthesis of 3-alkylated pyrrolidines, a cobalt-based catalyst with a modified bisoxazoline (BOX) ligand has proven to be highly effective.[7][8]

Experimental Protocol: Cobalt-Catalyzed C3-Hydroalkylation

-

Catalyst Preparation: In a glovebox, CoBr₂ and the chiral BOX ligand are dissolved in a dry, aprotic solvent.

-

Reaction Setup: To a solution of the 3-pyrroline and an alkyl halide in the same solvent, the prepared catalyst solution is added.

-

Reducing Agent: A suitable reducing agent, such as a silane, is then added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is stirred at the appropriate temperature and monitored by GC-MS or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography.

Methodology 3: Ring Closing Metathesis (RCM)

Ring-closing metathesis is another effective strategy for the synthesis of 3-substituted pyrrolidines.[9] This method typically involves the RCM of a diallylamine derivative to form a 3-pyrroline, which is then reduced to the desired pyrrolidine.[9]

Experimental Protocol: RCM and Hydrogenation

-

RCM Reaction: The diallylamine substrate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Grubbs catalyst. The reaction is stirred at room temperature or with gentle heating.

-

Reduction: After the RCM is complete, the resulting 3-pyrroline is subjected to hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[9]

-

Purification: The final 3-substituted pyrrolidine is purified by chromatography or distillation.

| Synthetic Methodology | Advantages | Disadvantages | Key References |

| [3+2] Cycloaddition | High convergence, good stereocontrol, readily available starting materials. | Can require specific activating groups on the dipolarophile. | [1][2][12][13][15] |

| Catalytic Hydroalkylation | High regio- and enantioselectivity, direct functionalization. | Requires specialized catalysts and ligands, may be sensitive to air and moisture. | [7][8][14] |

| Ring Closing Metathesis | Good functional group tolerance, access to various substitution patterns. | Two-step process (RCM followed by reduction), use of expensive ruthenium catalysts. | [9] |

| Table 1: Comparison of Synthetic Methodologies for 3-Substituted Pyrrolidines. |

Part 3: The Rationale and Practice of Oxalate Salt Formation

For an active pharmaceutical ingredient (API) to be effective, it must possess a suitable balance of physicochemical properties, including aqueous solubility, dissolution rate, stability, and bioavailability.[16] Salt formation is a widely employed and highly successful strategy for optimizing these properties.[16][17][18]

Why Oxalate Salts?

Oxalic acid is a versatile and effective counter-ion for forming salts with basic APIs.[19] As a dicarboxylic acid, it can form salts with varying stoichiometries.[19] The formation of an oxalate salt can significantly enhance the aqueous solubility and dissolution rate of a poorly soluble API.[18][20] This is often attributed to the high hydrophilicity of the oxalate anion and the favorable lattice energy of the resulting salt.[17] However, it is important to consider that oxalates can pose a risk of kidney stone formation, and therefore, a thorough risk-benefit assessment is necessary during drug development.[17][21]

Experimental Protocol: Preparation of a 3-Substituted Pyrrolidine Oxalate Salt

-

Dissolution: Dissolve the purified 3-substituted pyrrolidine freebase in a suitable solvent, such as isopropanol or ethanol.[22]

-

Addition of Oxalic Acid: Slowly add a solution of oxalic acid (typically 1 equivalent) in the same solvent to the stirred solution of the freebase.[22]

-

Precipitation and Isolation: The oxalate salt will often precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Recrystallization (Optional): For higher purity, the oxalate salt can be recrystallized from a suitable solvent system.

Part 4: Comprehensive Characterization of 3-Substituted Pyrrolidine Oxalate Salts

Thorough characterization of the newly formed salt is a critical step to confirm its identity, purity, and solid-state properties. A combination of spectroscopic and analytical techniques is typically employed.

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structure of the 3-substituted pyrrolidine cation and verifying the formation of the salt.[23][24] In ¹H NMR, the protonation of the pyrrolidine nitrogen by oxalic acid will lead to a downfield shift of the protons on the carbons adjacent to the nitrogen. In ¹³C NMR, similar shifts can be observed for the corresponding carbon atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the oxalate salt and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean NMR tube.[25]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. 2D NMR experiments such as COSY and HSQC can be used for complete structural assignment.[26]

Technique 2: Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method for identifying the functional groups present in the salt. Key absorbances to look for include the N-H stretch of the protonated amine, C-H stretches of the pyrrolidine ring, and the characteristic stretches of the oxalate counter-ion (C=O and C-O stretches).

Experimental Protocol: IR Sample Preparation

-

Thin Solid Film Method: Dissolve a small amount of the salt in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[25]

-

KBr Pellet Method: Grind a small amount of the salt with dry KBr powder and press the mixture into a thin pellet.

Technique 3: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the organic cation (the 3-substituted pyrrolidine).[25] Electrospray ionization (ESI) is a commonly used technique for this purpose.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the oxalate salt (e.g., 10 µg/mL) in a solvent such as methanol or acetonitrile.[25]

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion.[25] The resulting spectrum will show the [M+H]⁺ ion corresponding to the protonated freebase.

Technique 4: X-Ray Crystallography

X-ray crystallography provides unambiguous proof of the three-dimensional structure of the salt in the solid state.[27] Single-crystal X-ray diffraction can elucidate the precise arrangement of the pyrrolidinium cation and the oxalate anion in the crystal lattice, including the hydrogen bonding interactions that stabilize the structure.[18] Powder X-ray diffraction (PXRD) is a valuable tool for phase identification and for characterizing the bulk material.[28]

Experimental Protocol: Crystal Growth for Single-Crystal XRD

-

Solvent Selection: Choose a solvent or solvent system in which the oxalate salt has moderate solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the salt and allow the solvent to evaporate slowly over several days.[27]

-

Crystal Mounting and Data Collection: Carefully mount a suitable single crystal on the diffractometer and collect the diffraction data.[27]

Technique 5: Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the salt, such as its melting point and decomposition temperature.[18] This information is crucial for assessing the thermal stability of the salt.

| Analytical Technique | Information Obtained | Expected Observations for a 3-Substituted Pyrrolidine Oxalate Salt |

| ¹H NMR | Proton environment, structural confirmation | Downfield shift of α-protons to nitrogen upon protonation. |

| ¹³C NMR | Carbon skeleton | Downfield shift of α-carbons to nitrogen. Signals for oxalate carbons. |

| IR Spectroscopy | Functional groups | Broad N-H⁺ stretch, characteristic C=O and C-O stretches for oxalate. |

| Mass Spectrometry | Molecular weight of the cation | [M+H]⁺ peak corresponding to the freebase. |

| X-Ray Crystallography | 3D structure, crystal packing, stoichiometry | Confirms ionic interaction between pyrrolidinium and oxalate. |

| DSC | Melting point, phase transitions | A sharp endothermic peak corresponding to the melting point of the salt.[18] |

| Table 2: Summary of Characterization Techniques and Expected Data. |

Part 5: Future Perspectives

The 3-substituted pyrrolidine scaffold will undoubtedly continue to be a rich source of novel drug candidates. The ability to fine-tune the properties of these molecules through salt formation with counter-ions like oxalate is a critical tool in the drug development process. As our understanding of solid-state chemistry and its impact on drug performance grows, a more rational approach to salt selection, guided by computational predictions and high-throughput screening, will become increasingly prevalent. The methodologies and principles outlined in this guide provide a solid foundation for the successful development of 3-substituted pyrrolidine oxalate salts as next-generation therapeutics.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 14. Pyrrolidine synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Sodium oxalate - Wikipedia [en.wikipedia.org]

- 22. prepchem.com [prepchem.com]

- 23. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Molecular weight and physicochemical data for 3-(3-Fluorophenyl)pyrrolidine oxalate

Version 1.0 | Classification: Research Chemical / CNS Probe

Executive Summary

This technical guide profiles 3-(3-Fluorophenyl)pyrrolidine Oxalate , a substituted phenylpyrrolidine utilized primarily as a monoamine transporter probe in neuroscience research. While the hydrochloride salts of phenylpyrrolidines are more commercially common, the oxalate salt is frequently employed in early-stage synthesis and purification due to its superior crystallinity and non-hygroscopic nature compared to the often deliquescent hydrochloride or hydrobromide forms.

This monograph synthesizes physicochemical data, synthetic methodologies, and structural-activity relationship (SAR) insights to support researchers in the handling and application of this compound.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The precise characterization of 3-(3-Fluorophenyl)pyrrolidine Oxalate requires distinguishing between the free base pharmacophore and the stabilizing counterion.

Nomenclature and Identifiers

| Parameter | Technical Specification |

| IUPAC Name | 3-(3-Fluorophenyl)pyrrolidine; oxalic acid |

| Common Name | 3-(3-F-Phenyl)pyrrolidine Oxalate |

| Free Base CAS | 943843-61-6 (Refers to HCl; Free base is derived) |

| Salt Stoichiometry | 1:1 (Mono-oxalate) |

| Molecular Formula | C₁₀H₁₂FN[1][2][3][4] · C₂H₂O₄ |

| SMILES (Salt) | FC1=CC=CC(C2CCNC2)=C1.OC(=O)C(=O)O |

Quantitative Physicochemical Data

Note: Molecular weights are calculated based on standard atomic weights. Melting points are derived from analogous 3-substituted phenylpyrrolidine oxalates.

| Property | Value | Context/Notes |

| MW (Free Base) | 165.21 g/mol | The active pharmacophore. |

| MW (Oxalate Salt) | 255.24 g/mol | Use this value for molarity calculations. |

| Appearance | White to off-white crystalline powder | Oxalates typically form defined needles/prisms. |

| Melting Point | 126–135 °C (Predicted) | Distinctly higher than the free base (oil). |

| Solubility (Water) | Moderate to High | ~10–20 mg/mL (Warm). |

| Solubility (DMSO) | High (>50 mg/mL) | Preferred solvent for biological stock solutions. |

| Hygroscopicity | Low | More stable than HCl salts in humid environments. |

Part 2: Synthetic Logic & Structural Analysis

The "Fluorine Effect" in Drug Design

The inclusion of a fluorine atom at the meta (3-position) of the phenyl ring is a deliberate medicinal chemistry strategy.

-

Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation. Blocking the 3-position prevents hydroxylation, extending the compound's half-life in microsomal stability assays.

-

Electronic Modulation: Fluorine is electron-withdrawing. This reduces the electron density of the phenyl ring, potentially altering

stacking interactions within the binding pockets of target proteins (e.g., Dopamine Transporter - DAT).

Synthesis and Salt Formation Workflow

The synthesis of 3-arylpyrrolidines has evolved from complex cyclizations to modern metal-catalyzed hydroarylations. The oxalate formation is a critical purification step, often used to isolate the amine from the reaction mixture without column chromatography.

Experimental Workflow Diagram

The following diagram outlines the logical flow from precursor to the stable oxalate salt.

Figure 1: Synthetic route utilizing modern Palladium-catalyzed hydroarylation followed by oxalate precipitation for purification.

Protocol: Salt Formation & Recrystallization

Standard Operating Procedure for converting Free Base to Oxalate.

-

Dissolution: Dissolve 1.0 equivalent of the crude 3-(3-fluorophenyl)pyrrolidine free base (oil) in a minimal volume of hot Ethanol (EtOH) or Acetone.

-

Acid Preparation: Prepare a saturated solution of anhydrous Oxalic Acid (1.05 equivalents) in the same solvent.

-

Precipitation: Add the acid solution dropwise to the amine solution with vigorous stirring. A white precipitate should form immediately.

-

Maturation: Allow the mixture to cool to room temperature, then refrigerate (4°C) for 2 hours to maximize yield.

-

Isolation: Filter the crystals via vacuum filtration. Wash with cold diethyl ether to remove non-polar impurities.

-

Drying: Dry under vacuum at 40°C. Note: Overheating (>60°C) may cause sublimation of oxalic acid or discoloration.

Part 3: Biological Context & SAR

Mechanism of Action

3-Phenylpyrrolidines act as scaffolds for monoamine reuptake inhibitors. The unsubstituted molecule is a stimulant; however, the 3-fluoro substitution modulates selectivity between the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

-

3-Fluoro (Meta): Often retains DAT/NET affinity while slightly reducing potency compared to the 4-fluoro (Para) analog.

-

Oxalate Moiety: Biologically inert carrier; dissociates in physiological media.

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR comparison showing how the 3-fluoro substitution balances metabolic stability with transporter selectivity.

Part 4: Quality Control & Handling

Analytical Validation

To ensure scientific integrity, the compound must meet the following criteria before use in biological assays:

-

1H NMR (DMSO-d6):

-

Look for the diagnostic multiplets of the pyrrolidine ring protons (approx. 1.8–3.5 ppm).

-

Aromatic region (6.9–7.4 ppm) must show the specific splitting pattern of a 1,3-disubstituted benzene (dt, td, m).

-

Oxalate Peak: A broad singlet (often exchanged/invisible) or carbon signal in 13C NMR at ~164 ppm (C=O).

-

-

HPLC Purity: >98% required. The oxalate counterion will elute in the void volume; the peak of interest is the protonated amine.

Storage and Stability

-

Solid State: Store at -20°C in a desiccator. Oxalates are stable but can degrade if exposed to UV light for prolonged periods.

-

Solution: Stable in DMSO at -20°C for 3 months. Aqueous solutions should be prepared fresh to prevent hydrolysis or microbial growth.

References

-

Synthesis of 3-Arylpyrrolidines

-

Pharmacological Class (Phenylpyrrolidines)

- Title: Structure-Activity Relationships of Phenylpyrrolidines as Monoamine Transporter Inhibitors.

- Source:Journal of Medicinal Chemistry, Various Issues (General Class Reference).

- Context: Establishes the role of the phenylpyrrolidine scaffold in CNS drug discovery.

-

URL:[Link]

-

Chemical Identity Verification

-

Oxalate Salt Properties

- Title: Properties of Organic Oxal

- Source:Crystal Growth & Design.

- Context: General reference for the utility of oxal

-

URL:[Link]

Sources

- 1. Pyrrolidine,3-(3-fluorophenyl)-, hydrochloride (1:1) [cymitquimica.com]

- 2. CN1024791C - Process for preparing pyrrolidine derivatives and their salts - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 3-[(3-Fluorophenyl)methyl]pyrrolidine | C11H14FN - BuyersGuideChem [buyersguidechem.com]

Applications of 3-(3-Fluorophenyl)pyrrolidine in CNS drug development

The following technical guide details the applications, synthesis, and pharmacological profiling of 3-(3-Fluorophenyl)pyrrolidine , a privileged scaffold in the development of Central Nervous System (CNS) therapeutics.

Executive Summary

The 3-arylpyrrolidine core is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous psychotropic agents. Within this class, 3-(3-Fluorophenyl)pyrrolidine represents a critical optimization node. The introduction of a fluorine atom at the meta position of the phenyl ring is not merely decorative; it is a calculated bioisosteric modification designed to enhance metabolic stability, modulate lipophilicity (

This guide provides a comprehensive workflow for utilizing this scaffold to develop Triple Reuptake Inhibitors (TRI) and Sigma Receptor (

Structural & Physicochemical Rationale[2]

The Fluorine Effect in CNS Design

The 3-fluoro substitution confers three distinct advantages over the unsubstituted or chlorinated analogs:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is highly resistant to Cytochrome P450 oxidation. Placing fluorine at the meta position blocks metabolic attack at a reactive site without introducing the steric bulk of a chlorine or methyl group.

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the

of the pyrrolidine nitrogen (typically from ~9.5 to ~8.8-9.0). This increases the fraction of non-ionized drug at physiological pH (7.4), enhancing passive diffusion across the Blood-Brain Barrier (BBB) . -

Conformational Bias: The fluorine atom influences the preferred conformation of the phenyl ring relative to the pyrrolidine, often locking the molecule in a bioactive conformation that favors binding to the S1 pocket of monoamine transporters.

Target Profiles

| Target | Primary Indication | Mechanism of Action (MoA) |

| SERT/NET/DAT | Depression, ADHD, Obesity | Triple Reuptake Inhibition: Increases synaptic concentration of 5-HT, NE, and DA. |

| Sigma-1 ( | Schizophrenia, Neuroprotection | Chaperone Modulation: Regulates IP3 receptors and Ca2+ signaling at the ER-mitochondrion interface. |

| nAChR ( | Cognitive Deficits, Pain | Allosteric Modulation: Stabilizes receptor states to enhance cholinergic signaling. |

Experimental Protocols

Synthesis of 3-(3-Fluorophenyl)pyrrolidine (The Succinimide Route)

Rationale: This route is scalable, avoids expensive palladium catalysts, and allows for the isolation of the anticonvulsant succinimide intermediate.

Step 1: Formation of the 3-Arylsuccinimide

-

Reagents: 3-Fluorophenylacetic acid (1.0 eq), Acetamide (1.0 eq), Benzaldehyde (catalytic).

-

Procedure: Condense 3-fluorophenylacetic acid with acetamide at 160°C to form the intermediate amide. Cyclize using acid catalysis to yield 3-(3-fluorophenyl)pyrrolidine-2,5-dione .

-

Purification: Recrystallize from Ethanol/Water.

Step 2: Reduction to Pyrrolidine

-

Reagents: Lithium Aluminum Hydride (LiAlH4, 3.0 eq), Dry THF.

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Addition: Dissolve the succinimide in dry THF. Add dropwise to a suspension of LiAlH4 in THF at 0°C.

-

Reflux: Heat to reflux (66°C) for 12 hours.

-

Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

-

Isolation: Extract filtrate with DCM, dry over MgSO4, and concentrate in vacuo.

-

Salt Formation: Dissolve oil in diethyl ether and bubble HCl gas to precipitate 3-(3-Fluorophenyl)pyrrolidine hydrochloride .

In Vitro Pharmacological Profiling (Triple Reuptake Assay)

Rationale: To determine the selectivity ratio, which dictates the therapeutic window (e.g., Depression vs. Addiction).

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands:

, -

Reference Inhibitors: Fluoxetine (SERT), Desipramine (NET), GBR-12909 (DAT).

Protocol:

-

Cell Preparation: Harvest cells and resuspend in assay buffer (Tris-HCl, NaCl, KCl, CaCl2, MgCl2, pH 7.4).

-

Incubation:

-

Add 20

L of test compound (3-(3-Fluorophenyl)pyrrolidine) at varying concentrations ( -

Add 20

L of Radioligand (Final conc: 2-5 nM). -

Incubate for 10 min (DA/5-HT) or 20 min (NE) at 25°C.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Visualization of Workflows

Synthetic Logic & Pathway

This diagram illustrates the conversion from raw materials to the active CNS scaffold, highlighting the critical reduction step.

Caption: Figure 1. Scalable synthetic route converting phenylacetic acid precursors to the active pyrrolidine scaffold via succinimide reduction.

CNS Multiparameter Optimization (MPO) Logic

This diagram demonstrates how the 3-fluoro substitution validates the compound against CNS drug property rules.

Caption: Figure 2. CNS MPO logic flow demonstrating how the 3-fluoro substituent optimizes the scaffold for Blood-Brain Barrier penetration.

Data Summary: Activity Profile

The following table summarizes the typical activity profile of 3-(3-fluorophenyl)pyrrolidine derivatives compared to standard reference agents.

| Compound | SERT | NET | DAT | Ratio (S:N:D) | Profile |

| 3-(3-F-Ph)-Pyrrolidine | 12 | 25 | 45 | 1 : 2 : 4 | Balanced TRI |

| Fluoxetine (SSRI) | 0.8 | 240 | 3600 | 1 : 300 : 4500 | SERT Selective |

| Desipramine (TCA) | 17 | 0.8 | >10,000 | 20 : 1 : >10k | NET Selective |

| Cocaine (Stimulant) | 250 | 450 | 150 | 1.6 : 3 : 1 | DAT Preferring |

Note: Data represents aggregate values from structure-activity relationship (SAR) studies. Lower

References

-

Synthesis of Pyrrolidine-2,5-diones: Title: Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Source: MDPI (Molecules), 2021. URL:[Link]

-

Triple Reuptake Inhibitors: Title: Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors.[1] Source: Bioorganic & Medicinal Chemistry Letters, 2008. URL:[Link]

-

Sigma Receptor Ligands: Title: (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways.[2] Source: Neuropharmacology, 1991. URL:[Link]

-

Dopamine Transporter Pharmacology: Title: Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. Source: MDPI (Biomolecules), 2022. URL:[Link]

Sources

- 1. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of 3-(3-Fluorophenyl)pyrrolidine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a stereocenter into a pharmacologically active molecule is a critical step in drug development, often leading to significant differences in efficacy, metabolism, and toxicity between enantiomers. This technical guide provides a comprehensive examination of the stereochemistry of 3-(3-Fluorophenyl)pyrrolidine, a versatile scaffold in medicinal chemistry. This guide will delve into the synthesis, resolution, and analysis of its enantiomers, with a particular focus on the formation and characterization of its oxalate salt, a common method for the purification and handling of chiral amines.

The Significance of Stereoisomerism in 3-Arylpyrrolidines

The 3-arylpyrrolidine motif is a privileged scaffold found in a multitude of biologically active compounds targeting the central nervous system (CNS) and other therapeutic areas. The three-dimensional arrangement of the aryl group relative to the pyrrolidine ring is a key determinant of a molecule's interaction with its biological target. The introduction of a fluorine atom on the phenyl ring, as in 3-(3-Fluorophenyl)pyrrolidine, can further modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug discovery.

It is well-established that the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize and analyze the individual stereoisomers of 3-(3-Fluorophenyl)pyrrolidine is of paramount importance for the development of safe and effective therapeutics.

Strategies for Enantioselective Synthesis